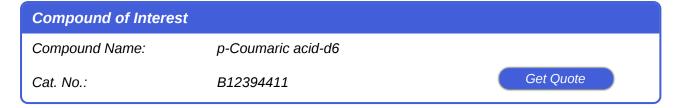


# An In-depth Technical Guide to p-Coumaric Acid-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-Coumaric acid-d6**, a deuterated form of p-Coumaric acid. This stable isotope-labeled compound is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. It serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

### **Physicochemical Properties and Specifications**

The following tables summarize the key quantitative data for **p-Coumaric acid-d6**, compiled from various suppliers.

Table 1: General Information



Parameter	Value	Source
Analyte Name	trans-p-Coumaric Acid D6	[2][3]
CAS Number	2708298-33-1	[2]
Unlabelled CAS Number	501-98-4	[3]
IUPAC Name	(E)-3-(4-hydroxyphenyl- 2,3,5,6-d4)acrylic-2,3-d2 acid	
Synonym	trans-4-Hydroxycinnamic acid- d6	_

Table 2: Chemical and Physical Data

Parameter	Value	Source
Molecular Formula	C <sub>9</sub> D <sub>6</sub> H <sub>2</sub> O <sub>3</sub>	
Molecular Weight	170.195 g/mol	
Accurate Mass	170.085	_
SMILES	[2H]\C(=C([2H])/c1c([2H])c([2H ])c(O)c([2H])c1[2H])\C(=O)O	
InChI Code	1S/C9H8O3/c10-8-4-1-7(2-5- 8)3-6-9(11)12/h1-6,10H, (H,11,12)/b6- 3+/i1D,2D,3D,4D,5D,6D	<del>-</del>
InChI Key	NGSWKAQJJWESNS- IMQXGSLKSA-N	-

## **Experimental Protocols**

Detailed methodologies for the analysis of p-Coumaric acid and its deuterated analogue are crucial for obtaining reliable and reproducible results. The following sections outline typical experimental protocols.



# Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of p-Coumaric acid in various matrices.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent (typically methanol or acetonitrile). A common mobile phase composition is water:methanol:glacial acetic acid (65:34:1 v/v/v).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of p-Coumaric acid, which is around 310 nm.
- Standard Preparation: Standard solutions of **p-Coumaric acid-d6** are prepared in the mobile phase at various concentrations to generate a calibration curve.
- Sample Preparation: The sample containing p-Coumaric acid-d6 is dissolved in the mobile phase, filtered, and then injected into the HPLC system.

#### **Liquid Chromatography-Mass Spectrometry (LC-MS)**

LC-MS provides higher sensitivity and selectivity for the analysis of **p-Coumaric acid-d6**, especially in complex biological matrices.

- LC System: The same LC conditions as described for RP-HPLC can generally be used.
- Mass Spectrometer: A mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument, is coupled to the LC system.



- Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this compound, typically in negative ion mode.
- MS/MS Analysis: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed. The precursor ion for p-Coumaric acid is [M-H]<sup>-</sup> at m/z 163.0, and for **p-Coumaric acid-d6**, it would be [M-H]<sup>-</sup> at m/z 169.1. The fragmentation of the precursor ion yields characteristic product ions that are monitored.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

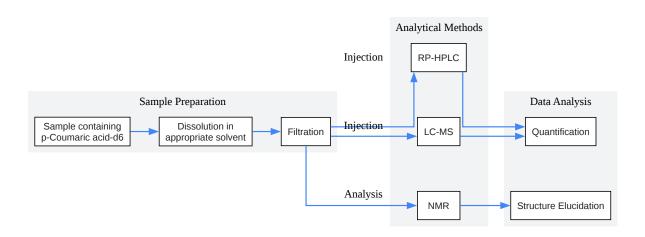
NMR spectroscopy is used to confirm the structure and isotopic labeling of **p-Coumaric acidd6**.

- Solvent: A deuterated solvent such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) is used to dissolve the sample.
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- ¹H NMR: The proton NMR spectrum of the unlabeled p-Coumaric acid shows characteristic signals for the aromatic and vinylic protons. For the d6-labeled compound, the signals corresponding to the deuterated positions will be absent.
- ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

#### **Visualizations**

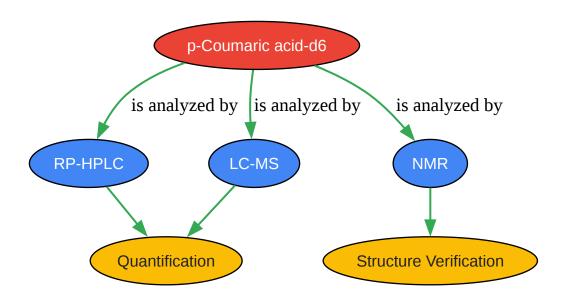
The following diagrams illustrate key workflows and relationships relevant to the analysis and use of **p-Coumaric acid-d6**.





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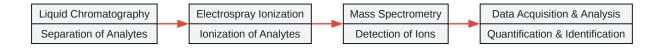
Caption: General experimental workflow for the analysis of **p-Coumaric acid-d6**.



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Caption: Relationship between **p-Coumaric acid-d6** and analytical techniques.





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Caption: A simplified workflow for LC-MS analysis.

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